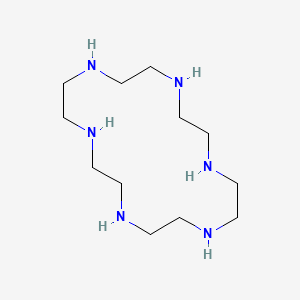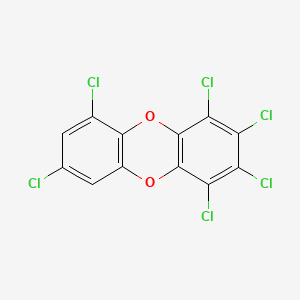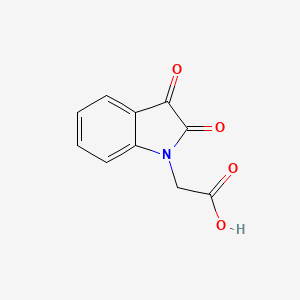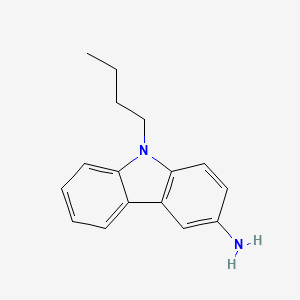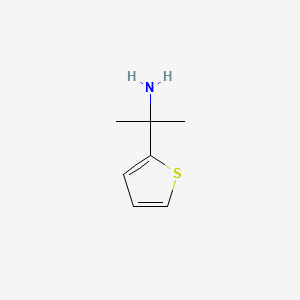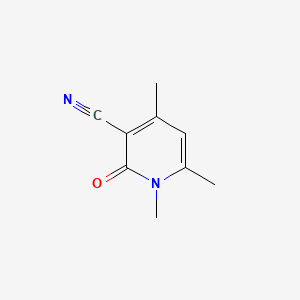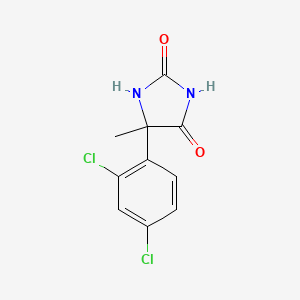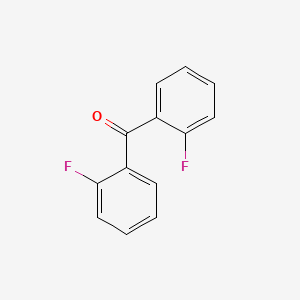
2,2'-ジフルオロベンゾフェノン
概要
説明
2,2’-Difluorobenzophenone is an organic compound with the chemical formula C13H8F2O. It is a colorless or light yellow crystalline solid. This compound is a derivative of benzophenone, where two hydrogen atoms in the benzene rings are replaced by fluorine atoms. It is primarily used in organic synthesis and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Acylation Method: One common method for synthesizing 2,2’-Difluorobenzophenone involves the acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another method involves the reaction of fluorobenzene with a Grignard reagent, followed by oxidation to form the desired product.
Industrial Production Methods: Industrial production of 2,2’-Difluorobenzophenone often employs the acylation method due to its simplicity, cost-effectiveness, and high yield. The process involves the use of fluorobenzoyl chloride and fluorobenzene as raw materials, with aluminum trichloride as the catalyst. After the reaction, the product is purified through hydrolysis, desolventizing, and recrystallization .
Types of Reactions:
Substitution Reactions: 2,2’-Difluorobenzophenone can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized to form various derivatives, and it can also undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed:
Substitution Products: Fluorinated aromatic compounds.
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, hydrocarbons.
科学的研究の応用
2,2’-Difluorobenzophenone has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of high-performance polymers and materials due to its stability and reactivity.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: Researchers use it to develop new drugs and therapeutic agents, particularly in the field of oncology and neurology.
作用機序
The mechanism by which 2,2’-Difluorobenzophenone exerts its effects involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. It can act as an electrophile in substitution reactions and as a substrate in oxidation-reduction processes. The compound’s unique structure allows it to interact with enzymes and proteins, making it useful in biochemical studies .
類似化合物との比較
4,4’-Difluorobenzophenone: This compound has fluorine atoms at the para positions of the benzene rings.
2,4’-Difluorobenzophenone: This isomer has fluorine atoms at the ortho and para positions.
Uniqueness of 2,2’-Difluorobenzophenone:
Positional Isomerism: The fluorine atoms in 2,2’-Difluorobenzophenone are positioned ortho to each other, which affects its reactivity and the types of reactions it can undergo compared to its isomers.
特性
IUPAC Name |
bis(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHXHLGYBJDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187787 | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342-23-4 | |
| Record name | Bis(2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-difluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,2'-Difluorobenzophenone particularly useful in the synthesis of substituted 9(10H)-acridinones?
A1: 2,2'-Difluorobenzophenone serves as a valuable precursor in the synthesis of substituted 9(10H)-acridinones due to the presence of fluorine atoms at the 2,2' positions. These fluorine atoms act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The research highlights that incorporating electron-withdrawing groups, such as nitro groups, further activates the aromatic rings, making them even more susceptible to SNAr reactions []. This strategic placement of fluorine atoms and the introduction of activating groups enable the construction of the desired 9(10H)-acridinone framework through sequential SNAr reactions, as outlined in the research paper [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
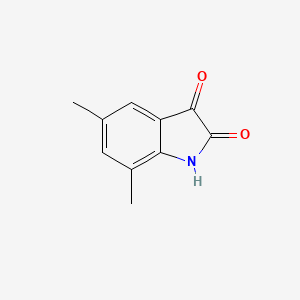
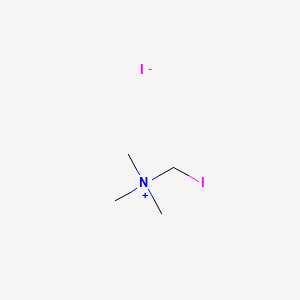
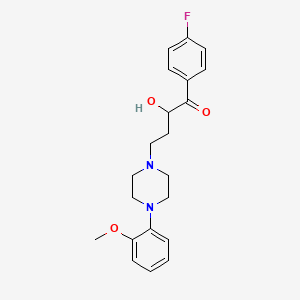
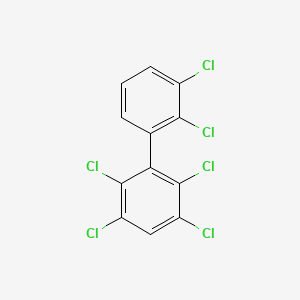
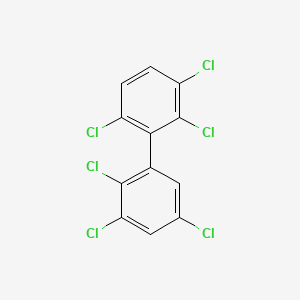
![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)
